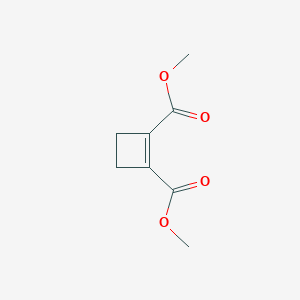
Tetraallylsilane
Übersicht
Beschreibung
Tetraallylsilane is an organosilicon compound with the molecular formula C12H20Si. It is a colorless to light yellow liquid that is insoluble in water. This compound is a special silicone monomer characterized by its stable Si-C bonds, which have a bond dissociation energy similar to that of C-C bonds. This stability makes it a valuable raw material in the preparation of silicone rubber and other industrial applications .
Synthetic Routes and Reaction Conditions:
-
Method 1:
Reactants: Allyl magnesium bromide (Allyl MgBr) and silicon tetrachloride (SiCl4).
Procedure: Allyl magnesium bromide in tetrahydrofuran (THF) is added dropwise to a solution of silicon tetrachloride in THF at room temperature. The reaction mixture is stirred for 2 hours at room temperature and then refluxed overnight. After completion, the mixture is cooled, poured into ice water, and extracted with ether.
-
Method 2:
Reactants: 3-bromopropene, magnesium powder, and silicon tetrachloride.
Procedure: Magnesium powder is activated with iodine and then reacted with 3-bromopropene in a mixture of toluene and tetrahydrofuran. Silicon tetrachloride dissolved in tetrahydrofuran is added dropwise to the reaction mixture.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation under reduced pressure are common in industrial settings.
Types of Reactions:
-
Rearrangement Reactions:
- This compound can undergo mono or double rearrangement when treated with iodine. The extent of rearrangement depends on the equivalents of iodine used. One equivalent of iodine results in high yields of mono-rearranged products, while excess iodine causes double rearrangement .
-
Substitution Reactions:
- This compound can participate in substitution reactions where the allyl groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Iodine (I2): Used in rearrangement reactions to produce mono or double-rearranged products.
Grignard Reagents: Used in the synthesis of this compound and in substitution reactions.
Major Products:
Mono-rearranged Products: Formed when this compound is treated with one equivalent of iodine.
Double-rearranged Products: Formed when this compound is treated with excess iodine.
Wirkmechanismus
Target of Action
Tetraallylsilane is a type of allyl silane . Allyl silanes are special silicone monomers that have a Si-C bond . This bond is reactive, similar to the C-C bond, and has very low polarity . The primary targets of this compound are therefore likely to be molecules or structures that can react with the Si-C bond.
Pharmacokinetics
It is known that the compound has a molecular weight of 19237 , which could influence its bioavailability
Wissenschaftliche Forschungsanwendungen
Tetraallylsilane has several applications in scientific research, including:
Vergleich Mit ähnlichen Verbindungen
Diallylsilane: Contains two allyl groups attached to silicon.
Triethylsilane: Contains three ethyl groups attached to silicon and is used as a reducing agent in organic synthesis.
Tetrasilane: A silane with the structure formula SiH3-(SiH2)2-SiH3, analogous to butane.
Uniqueness of Tetraallylsilane: this compound is unique due to its four allyl groups attached to a single silicon atom, providing multiple sites for chemical reactions. This makes it a versatile compound in synthetic chemistry, particularly in the formation of silicon-stereogenic compounds and silacycles .
Eigenschaften
IUPAC Name |
tetrakis(prop-2-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-8H,1-4,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRQMTFHUVDMIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si](CC=C)(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340557 | |
| Record name | Tetraallylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1112-66-9 | |
| Record name | Tetraallylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1112-66-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-Dibenzo[b,e]azepine-6,11-dione](/img/structure/B74054.png)







![3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B74068.png)
![10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol](/img/structure/B74070.png)

![8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B74075.png)


